Lipophilicity Control: LogP Differentiation from the 4-Chloro and Unsubstituted Phenylsulfonyl Analogs
The 4-fluorophenylsulfonyl substitution confers an intermediate lipophilicity between the unsubstituted phenylsulfonyl analog and the more lipophilic 4-chlorophenylsulfonyl analog. The target compound (CAS 318255-93-5) has a computed LogP of 4.46, compared to LogP 5.15 for the 4-chloro analog (CAS 318255-91-3), representing a ΔLogP of -0.69 . The unsubstituted benzenesulfonyl analog (CAS 318248-80-5), lacking the halogen, is expected to have a lower LogP based on the absence of a hydrophobic halogen substituent. This intermediate lipophilicity can be advantageous in balancing membrane permeability against metabolic clearance and aqueous solubility in lead optimization [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.46480 |
| Comparator Or Baseline | 4-Chloro analog (CAS 318255-91-3): LogP = 5.15. Unsubstituted analog (CAS 318248-80-5): LogP expected lower (no halogen). |
| Quantified Difference | ΔLogP = -0.69 (target vs. 4-chloro analog). Target is less lipophilic, offering a differentiated physicochemical profile. |
| Conditions | Computed LogP values from Chemsrc database; experimental LogP data for these specific analogs not publicly available. |
Why This Matters
In lead optimization, a LogP difference of ~0.7 units is chemically meaningful and can translate to measurable differences in metabolic stability, plasma protein binding, and off-target promiscuity, directly influencing candidate selection.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. General principle that incremental LogP differences affect ADME properties. View Source
